molecular formula C13H18N2O2 B1465894 2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one CAS No. 1338675-19-6

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Cat. No. B1465894
CAS RN: 1338675-19-6
M. Wt: 234.29 g/mol
InChI Key: HOKQNBYKALWWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one (also known as 3-Methoxy-2-Pyrrolidin-1-yl-Phenethyl-Ethanone) is a synthetic compound belonging to the family of pyrrolidines. It is a white crystalline solid that has been used in various scientific research applications. This compound has been used in the synthesis of other compounds and has been studied for its pharmacological properties.

Scientific Research Applications

Neurochemistry and Neurotoxicity

One study reviews the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA), a compound related to both amphetamines and hallucinogens. This review could provide insights into the neurological effects and potential toxicity considerations for compounds with similar structural features (McKenna & Peroutka, 1990).

Pharmacological Properties

Another study explores the bioactivities and pharmacological properties of osthole, a natural product with a methoxyphenyl group. This compound demonstrates a range of pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. Research on osthole highlights the potential medicinal value of compounds with methoxyphenyl functionalities (Zhang, Leung, Cheung, & Chan, 2015).

Organic Synthesis and Stereochemistry

The synthesis and stereochemistry of phenylpiracetam, a pyrrolidin-2-one derivative, are discussed, providing insights into the significance of stereochemistry in enhancing pharmacological profiles. This review could offer a perspective on the synthesis approaches and stereochemical considerations relevant to compounds like "2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one" (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)13(16)9-15-6-5-11(14)8-15/h2-4,7,11H,5-6,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKQNBYKALWWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

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